3-Chloro-4-ethoxy-phenol

Catalog No.
S803501
CAS No.
1216134-31-4
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-ethoxy-phenol

CAS Number

1216134-31-4

Product Name

3-Chloro-4-ethoxy-phenol

IUPAC Name

3-chloro-4-ethoxyphenol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

WUCUVINNJNRVRH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Cl
  • Current Availability of Information: Scientific literature databases do not show any published research articles directly investigating the properties or applications of 3-Chloro-4-ethoxy-phenol.
  • Potential Areas of Research: The presence of a chlorine and an ethoxy group on the phenol ring suggests potential interesting properties. However, without further research, it is difficult to speculate on specific uses. Broadly, chlorophenols can possess antimicrobial activity , and ethoxyphenols can have antioxidant properties . These are just general possibilities, and more research would be needed to determine if 3-Chloro-4-ethoxy-phenol exhibits these or other activities.

Future Research Directions

Given the lack of current information, future scientific research on 3-Chloro-4-ethoxy-phenol could involve:

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of its potential biological activities, such as antimicrobial or antioxidant properties.
  • Exploration of its potential applications in various fields, such as medicine, materials science, or agriculture.

3-Chloro-4-ethoxy-phenol is an organic compound characterized by the presence of a chlorine atom and an ethoxy group attached to a phenolic structure. Its chemical formula is C₈H₉ClO₂, and it has a molecular weight of approximately 172.61 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agricultural chemicals.

As with any new compound, it is advisable to handle 3-Chloro-4-ethoxy-phenol with caution due to lack of specific safety data. Here are some general safety considerations:

  • Potential skin and eye irritant: Due to the presence of the phenolic group.
  • Suspected respiratory irritant: Inhalation should be avoided.
  • Potential endocrine disruptor: Further research is needed to confirm this.
Typical of phenolic compounds:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by nucleophiles, facilitating the synthesis of various derivatives.
  • Ether Formation: The phenolic hydroxyl group can react with alkyl halides to form ethers.
  • Acylation: The compound can react with acyl chlorides to form esters or amides, expanding its utility in synthetic chemistry .

Research indicates that 3-Chloro-4-ethoxy-phenol exhibits biological activities that may be beneficial in medicinal chemistry. Specifically, it has been studied for its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 3-Chloro-4-ethoxy-phenol can be achieved through various methods:

  • Direct Chlorination: Ethoxyphenol can be chlorinated using chlorine gas or chlorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Ethoxyphenol can react with chlorinating agents in the presence of a catalyst, allowing for selective chlorination at the meta position relative to the ethoxy group .
  • Via Precursor Compounds: Starting from 4-ethoxyphenol, chlorination can be performed to yield 3-chloro-4-ethoxy-phenol.

3-Chloro-4-ethoxy-phenol finds applications in various sectors:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development.
  • Agriculture: It may serve as an active ingredient in pesticides or herbicides due to its phenolic structure.
  • Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 3-Chloro-4-ethoxy-phenol have focused on its reactivity with biological systems. For instance, its interaction with enzymes or microbial cells has been evaluated to determine its efficacy as an antimicrobial agent. These studies help in understanding the mechanism of action and potential side effects when used in therapeutic applications .

Several compounds share structural similarities with 3-Chloro-4-ethoxy-phenol, each with unique properties:

Compound NameStructure FeaturesUnique Properties
4-Chloro-3-methylphenolChlorine and methyl groupsKnown for its use as a disinfectant and antiseptic
2-Chloro-4-ethoxyphenolChlorine at ortho positionExhibits different reactivity patterns
4-EthoxyphenolEthoxy group onlyLacks halogen substitution, affecting reactivity
3-Bromo-4-ethoxyphenolBromine instead of chlorineDifferent halogen influences biological activity

These comparisons illustrate how variations in halogen substitution and functional groups influence the chemical behavior and potential applications of these compounds.

XLogP3

3.1

Dates

Last modified: 08-15-2023

Explore Compound Types